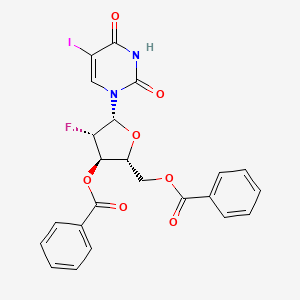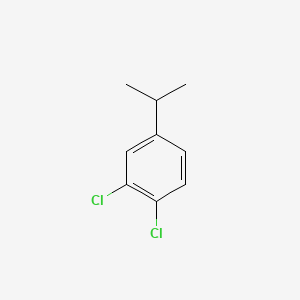![molecular formula C16H22N2O5 B8782797 Benzyl 2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)acetate](/img/structure/B8782797.png)
Benzyl 2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)acetate
概述
描述
Benzyl N-(tert-butoxycarbonyl)glycylglycinate is an organic compound that is often used in synthetic organic chemistry. It is a derivative of glycine, modified by the addition of a benzyl group and a tert-butoxycarbonyl (Boc) protecting group. This compound is known for its stability and versatility in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)acetate typically involves the protection of glycine with a Boc group, followed by the introduction of a benzyl group. One common method involves the reaction of glycine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The resulting Boc-protected glycine is then reacted with benzyl bromide to introduce the benzyl group .
Industrial Production Methods
Industrial production of this compound often employs flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity .
化学反应分析
Types of Reactions
Benzyl N-(tert-butoxycarbonyl)glycylglycinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: tert-butyl hydroperoxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学研究应用
Benzyl N-(tert-butoxycarbonyl)glycylglycinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein synthesis.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of Benzyl 2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)acetate involves the protection of amino groups through the Boc group. This protection prevents unwanted side reactions during synthesis. The Boc group can be removed under acidic conditions, revealing the free amine group for further reactions. The benzyl group provides additional stability and can be selectively removed under specific conditions.
相似化合物的比较
Similar Compounds
N-benzylglycine: Similar structure but lacks the Boc protecting group.
N-(tert-butoxycarbonyl)glycine: Lacks the benzyl group.
Benzyl glycine: Lacks both the Boc protecting group and the additional glycine unit.
Uniqueness
Benzyl N-(tert-butoxycarbonyl)glycylglycinate is unique due to the presence of both the Boc protecting group and the benzyl group. This combination provides enhanced stability and versatility in synthetic applications, making it a valuable compound in various fields of research.
属性
分子式 |
C16H22N2O5 |
|---|---|
分子量 |
322.36 g/mol |
IUPAC 名称 |
benzyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetate |
InChI |
InChI=1S/C16H22N2O5/c1-16(2,3)23-15(21)18-9-13(19)17-10-14(20)22-11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,17,19)(H,18,21) |
InChI 键 |
FKEAJLRIFQDSPY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCC(=O)NCC(=O)OCC1=CC=CC=C1 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


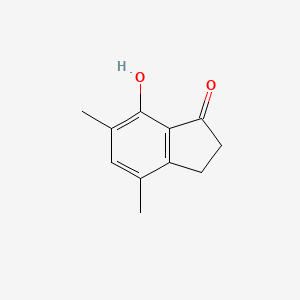
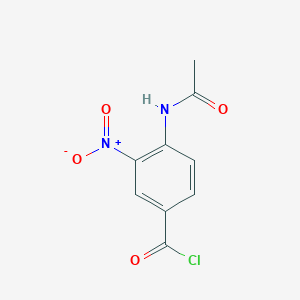
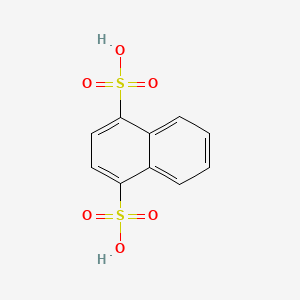
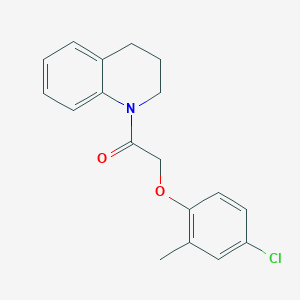
![5-[(1E)-2-phenylethenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B8782766.png)


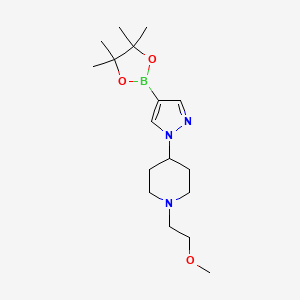
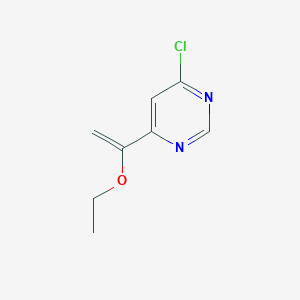
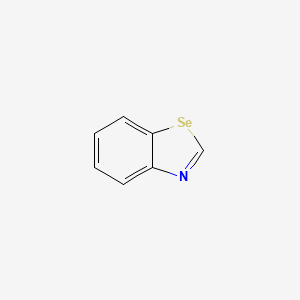
![2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine](/img/structure/B8782818.png)
